molecular formula C17H17ClN2O B2588344 N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide CAS No. 339012-06-5

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide

Cat. No.: B2588344
CAS No.: 339012-06-5
M. Wt: 300.79
InChI Key: YTWCWCMSJVIGPX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a chemical compound that belongs to the class of acetamides. It features a 3-chlorophenyl group and a tetrahydroisoquinoline moiety, which are connected via an acetamide linkage. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Introduction of the Acetamide Group: The acetamide linkage can be introduced by reacting the tetrahydroisoquinoline derivative with an acyl chloride or anhydride in the presence of a base.

    Chlorination: The chlorophenyl group can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions could potentially reduce the acetamide group to an amine.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions and enzyme inhibition.

    Medicine: Exploration of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide would depend on its specific biological target. It may interact with receptors or enzymes, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanamide: Similar structure with an ethanamide linkage.

    N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propionamide: Similar structure with a propionamide linkage.

Uniqueness

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide may exhibit unique pharmacological properties due to the specific arrangement of its functional groups, which can influence its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-13-5-3-6-14(10-13)20-17(21)11-16-15-7-2-1-4-12(15)8-9-19-16/h1-7,10,16,19H,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWCWCMSJVIGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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